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Compound of Interest

Compound Name: HIV-1 inhibitor-56

Cat. No.: B15537618 Get Quote

HIV-1 Inhibitor-56: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HIV-1 inhibitor-56, a novel and potent

non-nucleoside reverse transcriptase inhibitor (NNRTI). The document covers its chemical

structure, physicochemical and biological properties, mechanism of action, and relevant

experimental methodologies.

Chemical Structure and Properties
HIV-1 inhibitor-56, also identified as compound 12126065, belongs to a new class of N-

phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives.[1]

Chemical Name: N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine

CAS Number: 2952530-45-7[2]

Molecular Formula: C₂₂H₁₄ClN₇O₂S[2]

Molecular Weight: 475.91 g/mol [2]

A visual representation of the chemical structure is provided below.
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Caption: Chemical structure of HIV-1 inhibitor-56.

Physicochemical Properties
Detailed physicochemical data for HIV-1 inhibitor-56 are summarized in the table below. The

compound has demonstrated properties that are favorable for a drug candidate, including the

ability to penetrate the blood-brain barrier, which is significant for addressing neurological

complications associated with HIV infection.[1]

Property Value Reference

Molecular Formula C₂₂H₁₄ClN₇O₂S

Molecular Weight 475.91 g/mol

Appearance Not specified

Solubility Not specified

LogP Not specified

pKa Not specified

Blood-Brain Barrier Penetrant

Biological Activity and Pharmacokinetics
HIV-1 inhibitor-56 is a highly potent NNRTI with sub-nanomolar activity against wild-type HIV-

1. It also retains activity against some clinically relevant mutant strains of the virus.

In Vitro Activity
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Parameter Cell Line Value Description Reference

EC₅₀ TZM-bl 0.24 nM

Antiviral activity

against wild-type

HIV-1.

CC₅₀ TZM-bl 4.8 µM

Cytotoxicity

assessed by

reduction in cell

viability using an

MTS assay.

TC₅₀ Mouse Neurons >100 µM

Neurotoxicity

assessed as loss

of MAP-2

intensity.

Pharmacokinetics (in mice)
A single-dose oral pharmacokinetic study in mice indicated good availability and stability.

Parameter Value Description Reference

T₁/₂ 3.4 h
Half-life after a single

oral dose.

Cₘₐₓ 1190 ng/mL
Maximum plasma

concentration.

Additional in vitro ADME studies have shown that HIV-1 inhibitor-56 has good metabolic

stability in mouse and human liver microsomes, low levels of CYP inhibition, high protein

binding, and no indication of efflux in Caco-2 cells.

Mechanism of Action
As a non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-56 allosterically

inhibits the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is crucial for the replication

of the virus as it transcribes the viral RNA genome into DNA, which is then integrated into the
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host cell's genome. NNRTIs bind to a hydrophobic pocket on the RT, known as the NNRTI-

binding pocket, which is distinct from the active site. This binding induces a conformational

change in the enzyme that inhibits its polymerase activity.

A cryo-electron microscopy (cryo-EM) structure of HIV-1 inhibitor-56 bound to the HIV-1

reverse transcriptase has confirmed that it binds in the canonical NNRTI pocket. This structural

information is invaluable for understanding its high potency and for guiding the design of future

analogs with improved resistance profiles.
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Caption: HIV-1 replication cycle with the inhibitory action of HIV-1 inhibitor-56.

Experimental Protocols
This section outlines the general methodologies used for the synthesis and evaluation of HIV-1
inhibitor-56, based on published literature.

General Synthesis Workflow
The synthesis of the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold involves a

multi-step process. A generalized workflow is depicted below. The target compounds are

typically synthesized by reacting an aminotriazole intermediate with a corresponding aryl

sulfonyl chloride.
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Caption: General synthetic workflow for HIV-1 inhibitor-56.

In Vitro Antiviral Activity Assay (TZM-bl cells)
The antiviral activity of HIV-1 inhibitor-56 is typically determined using a luciferase-based

reporter gene assay in TZM-bl cells. These are HeLa cells that are engineered to express CD4,

CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes

under the control of the HIV-1 promoter.

Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated.
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Compound Addition: Serial dilutions of the test compound (HIV-1 inhibitor-56) are added to

the wells.

Virus Infection: A predetermined amount of HIV-1 (e.g., strain IIIB or NL4-3) is added to the

wells.

Incubation: The plates are incubated for a period (e.g., 48 hours) to allow for viral entry,

replication, and expression of the reporter gene.

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added.

The luminescence, which is proportional to the level of viral replication, is measured using a

luminometer.

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the

percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTS Assay)
The cytotoxicity of the compound is assessed to determine its therapeutic index.

Cell Seeding: TZM-bl cells are seeded in 96-well plates.

Compound Addition: Serial dilutions of the test compound are added to the wells.

Incubation: The plates are incubated for the same duration as the antiviral assay.

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-

(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of

MTS to formazan by metabolically active cells. The absorbance is then read at a specific

wavelength (e.g., 490 nm).

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the

percentage of cell viability against the compound concentration.

Logical Workflow for Inhibitor Evaluation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15537618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15537618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The overall process for the discovery and preclinical evaluation of a novel HIV-1 inhibitor like

HIV-1 inhibitor-56 follows a logical progression from initial identification to in vivo assessment.
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Caption: Logical workflow for the evaluation of HIV-1 inhibitor-56.

Conclusion
HIV-1 inhibitor-56 represents a promising new scaffold for the development of NNRTIs. Its

high potency against wild-type and some mutant HIV-1 strains, coupled with a favorable

preliminary pharmacokinetic and safety profile, including brain penetration, makes it a strong

candidate for further preclinical and clinical development. The detailed structural understanding

of its interaction with the reverse transcriptase enzyme will further aid in the design of next-

generation inhibitors with improved efficacy and resistance profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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